3-Amino-5,8-diphenyl-1,2,4-triazocine

Description

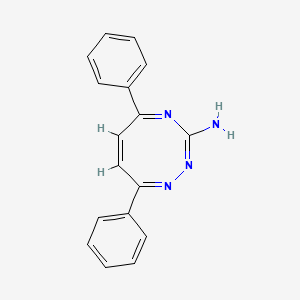

3-Amino-5,8-diphenyl-1,2,4-triazocine (CAS: 109367-42-2) is a nitrogen-containing heterocyclic compound characterized by an eight-membered 1,2,4-triazocine ring system substituted with an amino group and two phenyl groups at positions 5 and 6. The compound’s unique triazocine core distinguishes it from smaller heterocycles like triazines or pyridines, which may influence its physicochemical properties and reactivity.

Properties

Molecular Formula |

C17H14N4 |

|---|---|

Molecular Weight |

274.32 g/mol |

IUPAC Name |

(1E,2Z,4E,6Z)-5,8-diphenyl-1,2,4-triazocin-3-amine |

InChI |

InChI=1S/C17H14N4/c18-17-19-15(13-7-3-1-4-8-13)11-12-16(20-21-17)14-9-5-2-6-10-14/h1-12H,(H2,18,19,21) |

InChI Key |

KEVVTXYCISWZBK-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C/2=N/C(=N\N=C(/C=C2)\C3=CC=CC=C3)/N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NN=C(C=C2)C3=CC=CC=C3)N |

Pictograms |

Acute Toxic; Irritant |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison of Ring Systems and Substituents

The table below highlights structural differences between 3-amino-5,8-diphenyl-1,2,4-triazocine and analogous heterocyclic compounds:

Key Observations:

Ring Size and Flexibility : The eight-membered triazocine ring offers greater conformational flexibility compared to six-membered triazines or rigid spiro systems. This flexibility may influence binding interactions in biological systems or crystallization behavior .

Substituent Effects: The phenyl groups in this compound may enhance π-π stacking interactions, similar to aryl-substituted triazines and spiro compounds . However, unlike picloram (a picolinic acid derivative with herbicidal activity), the absence of a carboxylic acid group in the triazocine suggests divergent biological mechanisms .

Synthetic Complexity : Triazocines are less commonly reported than triazines or spiro compounds, implying more challenging synthetic routes. For example, triazines are often synthesized via nucleophilic substitution (e.g., ), whereas triazocines may require specialized cyclization strategies .

Functional and Application-Based Differences

- Agrochemical Potential: While picloram () and triazine derivatives () are established agrochemicals, the herbicidal or growth-regulating activity of this compound remains unexplored. Its amino group could mimic auxin-like activity, but structural differences (e.g., lack of chlorine substituents) may limit this .

- Pharmaceutical Relevance: Aryl-substituted heterocycles like the spiro compound in and triazolo-phthalazine in are often explored for drug discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.